molecular formula C10H10BrN3 B8422536 6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-a]pyrazine

6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-a]pyrazine

Cat. No. B8422536
M. Wt: 252.11 g/mol
InChI Key: JQPZRKBUNDNIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365540B2

Procedure details

To a solution of N-(5-bromo-1-(1-cyclopropyl-1-oxopropan-2-yl)pyrazin-2(1H)-ylidene)-4-methylbenzenesulfonamide (1.24 g) in THF (10 ml) was added trifluoroacetic anhydride (1.23 g) at 0° C., and the mixture was heated at 60° C. for 3 h. The mixture was partitioned between EtOAc and saturated NaHCO3 solution, and the organic layer was washed with 1 M NaOH and brine successively, dried over MgSO4, concentrated in vacuo, and purified by silica gel column chromatography (hexane/EtOAc) to give the title compound (593 mg) as pale yellow crystals.
Name
N-(5-bromo-1-(1-cyclopropyl-1-oxopropan-2-yl)pyrazin-2(1H)-ylidene)-4-methylbenzenesulfonamide
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[CH:4][C:5](=[N:15]S(C2C=CC(C)=CC=2)(=O)=O)[N:6]([CH:8]([CH3:14])[C:9]([CH:11]2[CH2:13][CH2:12]2)=O)[CH:7]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C1COCC1>[Br:1][C:2]1[N:3]=[CH:4][C:5]2[N:6]([C:8]([CH3:14])=[C:9]([CH:11]3[CH2:13][CH2:12]3)[N:15]=2)[CH:7]=1

Inputs

Step One
Name
N-(5-bromo-1-(1-cyclopropyl-1-oxopropan-2-yl)pyrazin-2(1H)-ylidene)-4-methylbenzenesulfonamide
Quantity
1.24 g
Type
reactant
Smiles
BrC=1N=CC(N(C1)C(C(=O)C1CC1)C)=NS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
1.23 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc and saturated NaHCO3 solution
WASH
Type
WASH
Details
the organic layer was washed with 1 M NaOH and brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexane/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=CC=2N(C1)C(=C(N2)C2CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 593 mg
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.